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Compound of Interest

Compound Name:
5-(4-Morpholinyl)-3(2H)-

pyridazinone

CAS No.: 21131-06-6

Cat. No.: B1338582

Get Quote

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary
This guide provides a comprehensive framework for evaluating the cross-reactivity and

selectivity profile of compounds built on the pyridazinone scaffold. While the specific molecule

5-(4-Morpholinyl)-3(2H)-pyridazinone is not extensively characterized in publicly available

literature, the broader class of pyridazinone derivatives has demonstrated significant

therapeutic potential, primarily as inhibitors of cyclooxygenase (COX) and phosphodiesterase

(PDE) enzymes. This document will therefore serve as a comparative guide to the selectivity of

the pyridazinone class, using well-characterized examples to illustrate the principles and

methodologies crucial for advancing novel chemical entities from this promising structural

class. We will delve into the experimental data of representative pyridazinone-based inhibitors,

compare their performance against established drugs, and provide detailed protocols for key

selectivity assays.
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Introduction: The Pyridazinone Scaffold - A
Privileged Structure in Drug Discovery
The pyridazinone core is a versatile heterocyclic motif that has given rise to a multitude of

biologically active compounds.[1] Its derivatives have been investigated for a wide array of

therapeutic applications, including anti-inflammatory, analgesic, anticancer, and cardiovascular

indications.[2] The biological activity of these compounds is intrinsically linked to their

substitution patterns, which govern their target affinity and selectivity.

A key challenge in drug development is ensuring that a candidate molecule interacts selectively

with its intended target to elicit the desired therapeutic effect while minimizing off-target

interactions that can lead to adverse effects. This guide will focus on two major target families

for which pyridazinone derivatives have shown significant promise: cyclooxygenase (COX)

enzymes and phosphodiesterase (PDE) enzymes.

Comparative Selectivity Analysis
To illustrate the process of evaluating selectivity, we will compare the activity of representative

pyridazinone derivatives against their primary targets and key off-targets.

Cyclooxygenase (COX) Inhibition Profile
Many pyridazinone derivatives have been explored as anti-inflammatory agents through the

inhibition of COX enzymes. The two primary isoforms, COX-1 and COX-2, are structurally

similar, making selective inhibition a challenge. COX-1 is constitutively expressed and plays a

role in physiological functions, while COX-2 is inducible and primarily involved in inflammation.

[3] Therefore, a high degree of selectivity for COX-2 over COX-1 is a desirable attribute for anti-

inflammatory drug candidates to reduce gastrointestinal side effects.

Below is a comparative table of IC50 values for representative pyridazinone-based COX

inhibitors against well-known selective and non-selective NSAIDs.
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Compound
Class

Compound
COX-1 IC50
(µM)

COX-2 IC50
(µM)

Selectivity
Index (COX-
1/COX-2)

Pyridazinone

Derivative

Pyridazinone

Analog 1
>100 0.0155 >6450

Pyridazinone

Derivative

Pyridazinone

Analog 2
>100 0.0175 >5714

Selective COX-2

Inhibitor
Celecoxib 15[4] 0.04[4] 375

Selective COX-2

Inhibitor
Rofecoxib 18.8[3] 0.53[3] 35.5

Non-Selective

NSAID
Indomethacin 0.07 1.9 0.04

Note: Data for pyridazinone analogs are representative from scientific literature.[5] The

selectivity index is a ratio of the IC50 for COX-1 to the IC50 for COX-2; a higher number

indicates greater selectivity for COX-2.

Phosphodiesterase (PDE) Inhibition Profile
Certain pyridazinone derivatives have been identified as potent inhibitors of

phosphodiesterases, particularly the PDE3 family, which are crucial in regulating intracellular

levels of cyclic adenosine monophosphate (cAMP).[6] PDE3 inhibitors are used as inodilators

for the treatment of heart failure. Selectivity among the different PDE families is critical to avoid

off-target effects.

Here, we compare a representative pyridazinone-based PDE4 inhibitor with established PDE

inhibitors.
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Compound
Class

Compound
PDE1 (%
Inh @
20µM)

PDE4B IC50
(nM)

PDE7 (%
Inh @
20µM)

PDE10 (%
Inh @
20µM)

Pyridazinone

Derivative

4-(5-

methoxy-1H-

indol-3-yl)-6-

methylpyridaz

in-3(2H)-one

<10 251 <10 <10

PDE4

Inhibitor
Roflumilast <10 1-10 <10 <10

Non-

Selective

PDE Inhibitor

Theophylline Broad Broad Broad Broad

Note: Data for the pyridazinone derivative is from a study by Bozorov et al.[7] Roflumilast data

is from various sources. Theophylline is a non-selective PDE inhibitor shown for context.

Key Experimental Methodologies for Selectivity
Profiling
A thorough assessment of a compound's selectivity requires a multi-faceted approach,

employing a cascade of in vitro assays.

Primary Target Engagement and Potency
This assay is fundamental for determining the potency and selectivity of potential anti-

inflammatory agents.

Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic

acid by recombinant human COX-1 and COX-2 enzymes. The amount of PGE2 produced is

quantified using an enzyme-linked immunosorbent assay (ELISA).

Protocol Outline:
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Enzyme Preparation: Recombinant human COX-1 or COX-2 is incubated in a reaction

buffer.

Compound Incubation: A range of concentrations of the test compound (e.g., a

pyridazinone derivative) is added to the enzyme preparation and pre-incubated.

Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.

Reaction Termination: The reaction is stopped after a defined period.

PGE2 Quantification: The concentration of PGE2 in each reaction is determined by ELISA.

IC50 Determination: The concentration of the test compound that inhibits 50% of the

enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the

compound concentration.

This assay is crucial for characterizing compounds targeting cyclic nucleotide signaling

pathways.

Principle: This assay measures the hydrolysis of cAMP or cGMP by a specific PDE isozyme.

The remaining cyclic nucleotide is then quantified.

Protocol Outline:

Enzyme and Substrate Preparation: A specific recombinant human PDE isozyme (e.g.,

PDE3A, PDE4B) is prepared in an assay buffer containing the substrate (cAMP or cGMP).

Compound Incubation: The test compound is added at various concentrations.

Enzymatic Reaction: The reaction is incubated to allow for substrate hydrolysis.

Quantification: The amount of remaining cAMP or cGMP is measured, often using

fluorescence polarization, FRET, or radioimmunoassay techniques.

IC50 Calculation: The IC50 value is determined from the dose-response curve.

Broad Cross-Reactivity Profiling
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To ensure the selectivity of a lead candidate, it is imperative to screen it against a broad panel

of off-targets.

Rationale: As many signaling pathways are regulated by protein kinases, it is essential to

assess the interaction of a new chemical entity with a broad range of kinases.

Methodology: Services like Eurofins' KINOMEscan™ utilize a competition binding assay

where the test compound's ability to displace a ligand from the active site of a large panel of

kinases is quantified.[1] This provides a comprehensive overview of the compound's kinase

selectivity.

Competition Binding Assay Quantification

Test Compound DNA-tagged Kinase

Binds to
active site Immobilized Ligand

Competes for
binding qPCR Detection

of DNA tag

Amount of bound
kinase measured

KINOMEscan Workflow

Click to download full resolution via product page

A simplified workflow of the KINOMEscan competition binding assay.

Rationale: CETSA is a powerful method to verify target engagement in a cellular context. The

binding of a ligand (the drug) can stabilize the target protein, leading to an increase in its

thermal stability.

Methodology:

Treatment: Cells are treated with the test compound or a vehicle control.

Heating: The cell lysates are heated to a range of temperatures.

Protein Precipitation: Unstable, denatured proteins precipitate out of solution.
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Quantification: The amount of soluble target protein remaining at each temperature is

quantified by techniques such as Western blotting or mass spectrometry. An increase in

the melting temperature of the target protein in the presence of the compound indicates

direct binding.

Vehicle Control Compound Treated

Target Protein
(Unbound)

Heat Gradient

Denaturation &
Aggregation

Target Protein
(Ligand-Bound)

Heat Gradient

Increased Thermal
Stability

Principle of CETSA

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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